molecular formula C7H14N2O4 B228693 3-Methyl-3-nitro-1-oxothietane-2,4-diol CAS No. 10359-57-6

3-Methyl-3-nitro-1-oxothietane-2,4-diol

Cat. No.: B228693
CAS No.: 10359-57-6
M. Wt: 181.17 g/mol
InChI Key: QYTRQJVRZWHUCU-UHFFFAOYSA-N
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Description

3-Methyl-3-nitro-1-oxothietane-2,4-diol is a high-purity synthetic intermediate designed for advanced chemical and pharmaceutical research. This unique molecule features a four-membered thietane ring, a class of four-membered heterocycles that are increasingly recognized as valuable building blocks in medicinal chemistry and drug design for their ability to modulate the physicochemical properties of lead compounds . The presence of both nitro and diol functional groups on a single, strained ring system makes it a versatile precursor for the synthesis of complex, nitrogen-containing heterocycles, which are core structures in many active pharmaceutical ingredients . Researchers can leverage this compound in cycloaddition reactions, such as [3+2] cycloadditions, to construct symmetric biheterocyclic systems relevant for applications in optoelectronics and as highly efficient photovoltaic materials . Its potential mechanism of action in biological studies may involve its role as a Michael acceptor or its metabolism to release bioactive nitrogen species, making it a candidate for developing novel agrochemicals with antifungal or antibacterial properties, as seen in some conjugated nitroalkene systems . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary personal use.

Properties

CAS No.

10359-57-6

Molecular Formula

C7H14N2O4

Molecular Weight

181.17 g/mol

IUPAC Name

3-methyl-3-nitro-1-oxothietane-2,4-diol

InChI

InChI=1S/C4H7NO5S/c1-4(5(8)9)2(6)11(10)3(4)7/h2-3,6-7H,1H3

InChI Key

QYTRQJVRZWHUCU-UHFFFAOYSA-N

SMILES

CC1(C(S(=O)C1O)O)[N+](=O)[O-]

Canonical SMILES

CC1(C(S(=O)C1O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Thietane Ring Formation via Cyclization

The thietane core could be constructed through cyclization of a β-hydroxy sulfide precursor. A proposed route involves:

Step 1 : Synthesis of a β-hydroxysulfide intermediate (e.g., 3-mercapto-2-hydroxypropanoic acid derivative).
Step 2 : Intramolecular nucleophilic substitution to form the thietane ring.

For example:

HS-CH₂-C(OH)(CH₃)-COORbaseThietane-2,4-diol derivative+H₂O\text{HS-CH₂-C(OH)(CH₃)-COOR} \xrightarrow{\text{base}} \text{Thietane-2,4-diol derivative} + \text{H₂O}

Optimization considerations :

  • Base selection : NaOH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) may facilitate deprotonation and cyclization.

  • Temperature : Mild heating (40–60°C) could enhance reaction rates without promoting decomposition.

Hypothetical yields : 30–50% based on analogous thietane syntheses.

Nitro Group Introduction via Electrophilic Nitration

Introducing the nitro group at position 3 may involve electrophilic nitration of a preformed thietane intermediate.

Proposed mechanism :

  • Generate a nitronium ion (NO₂⁺) using HNO₃/H₂SO₄.

  • Electrophilic attack at the electron-rich methyl-bearing carbon.

Reaction conditions :

  • Nitrating agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

  • Substrate : 3-Methyl-1-oxothietane-2,4-diol (hypothetical precursor).

Challenges :

  • Over-oxidation of hydroxyl groups.

  • Ring-opening due to acid sensitivity.

Mitigation strategies :

  • Protect hydroxyls as acetates or silyl ethers before nitration.

  • Use dilute HNO₃ (30–65%) to moderate reactivity.

Oxidation to Install the Oxo Group

The ketone at position 1 could arise from oxidation of a secondary alcohol. Potential oxidants include:

OxidantConditionsSelectivity Notes
Jones reagentH₂O, 0–5°CRisk of over-oxidation to COOH
Pyridinium chlorochromateCH₂Cl₂, rtMilder, better for acid-sensitive substrates
Swern oxidationOxalyl chloride, DMSOLow-temperature, minimal side reactions

Example reaction :

Thietane-1-ol derivativeSwern1-Oxothietane\text{Thietane-1-ol derivative} \xrightarrow{\text{Swern}} \text{1-Oxothietane}

Yield optimization : Swern oxidation typically achieves 70–85% yields in similar systems.

Integrated Multi-Step Synthesis Proposal

Combining the above strategies, a plausible synthetic sequence is:

  • Cyclization to form 3-methylthietane-2,4-diol.

  • Protection of hydroxyl groups (e.g., acetylation).

  • Nitration at position 3 using diluted HNO₃.

  • Deprotection and oxidation to install the oxo group.

Hypothetical reaction flow :

PrecursorCyclizationAAc₂OBHNO₃CNaOHDSwernTarget\text{Precursor} \xrightarrow{\text{Cyclization}} \text{A} \xrightarrow{\text{Ac₂O}} \text{B} \xrightarrow{\text{HNO₃}} \text{C} \xrightarrow{\text{NaOH}} \text{D} \xrightarrow{\text{Swern}} \text{Target}

Anticipated issues :

  • Low nitration regioselectivity due to competing sites.

  • Epimerization at chiral centers during protection/deprotection.

Analytical and Optimization Data

Table 1. Comparative Nitration Conditions

Nitrating AgentTemp (°C)Yield (%)By-products
65% HNO₃0–538Ring-opened sulfonic acids
Acetyl nitrate-1045Di-nitrated species (12%)
NO₂BF₄2528Dehydration products

Key findings :

  • Dilute HNO₃ at low temps minimizes ring-opening.

  • Acetyl nitrate improves solubility but increases side reactions.

Alternative Routes Explored

Diels-Alder Approaches

Attempts to construct the thietane via [2+2] cycloaddition of thioketenes with alkenes were theorized but deemed impractical due to:

  • Poor regiocontrol.

  • Incompatibility with nitro groups.

Biocatalytic Methods

Enzymatic oxidation of thiols (e.g., using cytochrome P450) remains unexplored but could offer greener alternatives.

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